Cas no 189808-70-6 (NH2-PEG3-C1-Boc)

NH2-PEG3-C1-Boc 化学的及び物理的性質
名前と識別子
-
- Amino-PEG3-CH2CO2-t-butyl ester
- NH2-PEG3-C1-Boc
- H2N-PEG3-CH2COOtBu
- tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
- tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate
- tert-butyl 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate
- H2N-PEG3-CH2COO-tBu
- Amino-PEG3-CH2CO2-t-butylester
- BP-23620
- 189808-70-6
- C70798
- Amine-PEG3-CH2COOtBu
- CS-0100052
- SY265035
- AKOS037649500
- EN300-7385421
- HY-128801
- BT-0130
- MFCD30730374
- SCHEMBL1232223
- DA-50418
-
- MDL: MFCD30730374
- インチ: 1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3
- InChIKey: OTTHWLFOQWLZKB-UHFFFAOYSA-N
- ほほえんだ: O(C(COCCOCCOCCN)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 263.17327290 g/mol
- どういたいしつりょう: 263.17327290 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 12
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ぶんしりょう: 263.33
- トポロジー分子極性表面積: 80
NH2-PEG3-C1-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-128801-100mg |
NH2-PEG3-C1-Boc |
189808-70-6 | ≥98.0% | 100mg |
¥384 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NL567-50mg |
NH2-PEG3-C1-Boc |
189808-70-6 | 95% GC | 50mg |
226.0CNY | 2021-07-10 | |
Key Organics Ltd | BT-0130-1G |
tert-butyl 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate |
189808-70-6 | >95% | 1g |
2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932331-100mg |
Tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
189808-70-6 | 95%(GC) | 100mg |
¥315.00 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T932331-1g |
Tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
189808-70-6 | 95%(GC) | 1g |
¥1,422.00 | 2022-09-28 | |
abcr | AB555821-1 g |
H2N-PEG3-CH2COO-tBu, 95%; . |
189808-70-6 | 95% | 1g |
€399.00 | 2023-06-14 | |
Bestfluorodrug | YFL00174-1.0g |
tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
189808-70-6 | 97% | 1.0g |
¥1500 | 2023-01-04 | |
Bestfluorodrug | YFL00174-10.0g |
tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate |
189808-70-6 | 97% | 10.0g |
¥7500 | 2023-01-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170692-1g |
NH2-PEG3-C1-Boc |
189808-70-6 | 98% | 1g |
¥1730.00 | 2023-11-21 | |
Chemenu | CM339281-1g |
NH2-PEG3-C1-Boc |
189808-70-6 | 95%+ | 1g |
$*** | 2023-03-29 |
NH2-PEG3-C1-Boc 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
NH2-PEG3-C1-Bocに関する追加情報
Professional Introduction to NH2-PEG3-C1-Boc (CAS No. 189808-70-6)
The compound NH2-PEG3-C1-Boc, with the CAS number 189808-70-6, represents a significant advancement in the field of pharmaceutical chemistry and biotechnology. This molecule, featuring a primary amine group (NH2) linked to a triethylene glycol (PEG3) chain terminated with a Boc-protected carbon (C1-Boc), has garnered considerable attention due to its versatile applications in drug development and molecular design.
The incorporation of the polyethylene glycol (PEG) moiety into the molecular structure is a strategic choice that enhances the pharmacokinetic properties of therapeutic agents. PEGylation, the process of covalently binding PEG chains to biomolecules, is widely employed to improve solubility, reduce immunogenicity, and prolong circulation time in biological systems. The NH2-PEG3-C1-Boc compound exemplifies this approach by providing a stable and functional platform for further chemical modifications.
The Boc (tert-butoxycarbonyl) protection on the terminal carbon (C1) serves as a critical safeguard in synthetic chemistry, allowing for selective deprotection under mild acidic conditions. This feature is particularly valuable in multi-step synthetic routes where orthogonal protection strategies are required. The primary amine group (NH2) further extends the utility of this compound by enabling coupling reactions with carboxylic acids, aldehydes, and other electrophiles through amide bond formation.
In recent years, NH2-PEGn-X type compounds have been extensively studied for their potential in nanomedicine and targeted drug delivery systems. The PEG chain acts as a steric barrier, preventing non-specific interactions with biological components while maintaining structural integrity. For instance, studies have demonstrated the efficacy of PEGylated peptides in reducing renal clearance and enhancing bioavailability. The NH2-PEG3-CBoc compound aligns with these trends by offering a well-defined structure for such applications.
The Boc protection on the terminal carbon also facilitates the synthesis of complex peptidomimetics and protease-resistant analogs. In drug discovery, protecting groups are essential tools for controlling reaction pathways and ensuring high yields. The stability provided by the Boc group allows chemists to manipulate other functional groups on the molecule without unwanted side reactions. This level of control is particularly important in medicinal chemistry where precision is paramount.
The triethylene glycol (PEG3) segment contributes to the hydrophilicity of NH2-PEG3-C
The potential applications of NH_2-PEG_3-C_1-Boc extend beyond pharmaceuticals into diagnostic imaging and regenerative medicine. Researchers are exploring its use as a linker molecule in antibody-drug conjugates (ADCs), where targeted delivery is critical for maximizing therapeutic efficacy while minimizing systemic toxicity. The stability provided by the Boc group ensures that the linker remains intact until it reaches its intended target site.
In conclusion, NH_2-PEG_3-C_1-Boc represents a versatile building block with broad utility across multiple domains of chemical biology and medicine. Its combination of functional groups—primary amine for coupling reactions, PEG chain for hydrophilicity and steric shielding—and Boc protection for synthetic control makes it an invaluable asset in modern drug design strategies. As research continues to uncover new applications for this compound class, its significance is expected to grow further within both academic and industrial settings.
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